molecular formula C11H10O B3029441 5-Methylnaphthalen-2-ol CAS No. 66256-29-9

5-Methylnaphthalen-2-ol

Cat. No.: B3029441
CAS No.: 66256-29-9
M. Wt: 158.2 g/mol
InChI Key: VVTMLJYBQHRIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylnaphthalen-2-ol: is an organic compound belonging to the class of naphthols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a naphthalene ring, with a methyl group (-CH₃) attached to the fifth carbon. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Mode of Action

The mode of action of 5-Methylnaphthalen-2-ol is currently unknown due to the lack of scientific studies on this specific compound. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-studied. It’s likely that this compound influences several pathways, leading to a variety of downstream effects. Without specific research on this compound, it’s difficult to summarize the affected pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing 5-Methylnaphthalen-2-ol involves the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then hydroxylated to form this compound.

    Hydroxylation: Another method involves the direct hydroxylation of 5-methylnaphthalene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Industrial Production Methods:

    Bulk Manufacturing: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylnaphthalen-2-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions such as halogenation, nitration, or sulfonation. These reactions typically require specific reagents and conditions, such as halogens (Cl₂, Br₂) for halogenation or nitric acid (HNO₃) for nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinones, oxidized naphthalene derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Methylnaphthalen-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies related to its biological activity, including its potential antimicrobial and antioxidant properties.

Medicine:

    Pharmaceutical Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.

Industry:

    Dye and Pigment Production: this compound is used in the production of dyes and pigments due to its aromatic properties.

    Polymer Industry: The compound is also used as a monomer or additive in the production of certain polymers.

Comparison with Similar Compounds

    2-Naphthalenol: Similar to 5-Methylnaphthalen-2-ol but lacks the methyl group at the fifth position.

    1-Naphthalenol: Another naphthol derivative with the hydroxyl group at the first position.

    5-Methylnaphthalene: Similar structure but lacks the hydroxyl group.

Uniqueness:

    Functional Groups: The presence of both a hydroxyl group and a methyl group in this compound gives it unique chemical properties and reactivity compared to other naphthol derivatives.

    Applications: Its specific structure makes it suitable for certain applications in the chemical and pharmaceutical industries that other naphthol derivatives may not be as effective for.

Properties

IUPAC Name

5-methylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTMLJYBQHRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597373
Record name 5-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66256-29-9
Record name 5-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylnaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylnaphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
5-Methylnaphthalen-2-ol
Reactant of Route 3
5-Methylnaphthalen-2-ol
Reactant of Route 4
5-Methylnaphthalen-2-ol
Reactant of Route 5
5-Methylnaphthalen-2-ol
Reactant of Route 6
Reactant of Route 6
5-Methylnaphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.